Product packaging for Latanoprost-d4(Cat. No.:)

Latanoprost-d4

Cat. No.: B1155396
M. Wt: 436.6
InChI Key: GGXICVAJURFBLW-XUVAVRMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latanoprost-d4 is a deuterium-labeled stable isotope of the active metabolite of Latanoprost, a prostaglandin F2α (PGF2α) analog widely used in ophthalmology. This high-purity compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, ensuring accurate and reliable measurement of Latanoprost acid levels in complex biological matrices such as aqueous humor. Its application is critical in pharmacological studies for glaucoma, enabling precise tracking of drug metabolism and distribution without interference from the endogenous compound or sample matrix. In research settings, Latanoprost functions as a selective agonist for the Prostaglandin F (FP) receptor. Upon topical application, the parent prodrug, Latanoprost, is hydrolyzed in the cornea to its biologically active form, Latanoprost acid. This active compound works by enhancing the uveoscleral outflow of aqueous humor, a mechanism that effectively lowers intraocular pressure (IOP) in conditions like open-angle glaucoma and ocular hypertension. The primary modes of action include the relaxation of ciliary smooth muscle, remodeling of the extracellular matrix in the uveoscleral pathway via increased matrix metalloproteinases, and alteration of cytoskeletal structures. This compound is supplied with comprehensive characterization data and a Certificate of Analysis (CoA) to support regulatory submissions like Abbreviated New Drug Applications (ANDAs). It is ideal for analytical method development (AMD), method validation, and quality control (QC) during commercial production. As a stable isotope, it is essential for ensuring data integrity in mass spectrometry-based assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H36D4O5

Molecular Weight

436.6

InChI Key

GGXICVAJURFBLW-XUVAVRMSSA-N

Appearance

Assay:≥99% deuterated forms (d1-d4)A solution in methyl acetate

Synonyms

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid-d4 1-Methylethyl Ester;  Isopropyl-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate-d4;  PhXA-41-d4;  GAAP Of

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Latanoprost D4 and Analogous Prostanoids

General Considerations for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium (²H), a stable heavy isotope of hydrogen, into complex organic molecules is a critical technique in pharmaceutical and chemical research. medchemexpress.comnih.gov Deuterated compounds serve as invaluable tools for several applications. They are frequently used as internal standards for quantitative analysis by mass spectrometry, where their nearly identical chemical properties to the unlabeled analyte but distinct mass allow for precise measurement. caymanchem.comcaymanchem.comcaymanchem.com Furthermore, the C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect that can slow down metabolic processes at the site of deuteration. This property is exploited in drug discovery to create more metabolically stable therapeutics. medchemexpress.comnih.gov

Achieving site-specific deuterium incorporation in a complex molecule like a prostaglandin (B15479496) presents significant synthetic challenges. arkat-usa.org The primary difficulties lie in controlling the exact placement (regioselectivity) and number of deuterium atoms without altering the molecule's essential stereochemistry. nih.govresearchgate.net Strategies for labeling often require multi-step sequences and cannot be accomplished by simple H-D exchange if the target hydrogen is not acidic. arkat-usa.org Common methods include the reduction of double bonds with deuterium gas (D₂), the use of deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), and the employment of deuterated building blocks in a de novo synthesis approach. arkat-usa.orgnih.govnih.gov For Latanoprost-d4, the most effective strategy involves incorporating the deuterium atoms via a deuterated synthetic intermediate during the construction of the prostaglandin backbone.

Chemoenzymatic and Stereoselective Synthetic Pathways for Latanoprost (B1674536) Analogs

The synthesis of Latanoprost and its analogs is marked by the challenge of controlling multiple stereocenters. Modern approaches often combine traditional chemical reactions with highly selective enzymatic transformations to improve efficiency and stereochemical purity. unimi.itrsc.org

The landmark approach to prostaglandin synthesis, developed by E.J. Corey, remains a cornerstone for producing Latanoprost. google.comoup.com The synthesis begins with the commercially available (-)-Corey lactone, a bicyclic intermediate that already contains the correct stereochemistry for the cyclopentane (B165970) core. google.comresearchgate.net

The key steps in this pathway are:

Oxidation: The primary alcohol of the Corey lactone is oxidized to an aldehyde (the "Corey aldehyde"). sioc-journal.cn

ω-Chain Installation: The ω-side chain is introduced via a Horner-Wadsworth-Emmons reaction between the Corey aldehyde and a suitable phosphonate, such as dimethyl (2-oxo-4-phenylbutyl)phosphonate. sioc-journal.cngoogle.com This forms an enone intermediate.

Stereoselective Reduction: The ketone on the newly installed ω-chain is reduced stereoselectively to the desired (S)-alcohol. This is a critical step, and while chemical reagents like (-)-diisopinocampheyl chloroborane (B76620) can be used, it is often a point where enzymatic methods are now preferred for higher selectivity. sioc-journal.cn

Lactone Reduction: The lactone functional group is reduced to a lactol (a cyclic hemiacetal) using a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. google.comsioc-journal.cn

α-Chain Installation: The final α-side chain is attached via a Wittig reaction between the lactol and a phosphonium (B103445) ylide, typically derived from 4-carboxybutyl triphenylphosphonium bromide. sioc-journal.cn

Final Steps: The synthesis is completed by hydrogenation of a double bond in the ω-chain and esterification of the carboxylic acid with isopropyl iodide to yield Latanoprost. sioc-journal.cngoogle.com

This classical route, while effective, often involves multiple protection/deprotection steps and can have challenges in achieving perfect stereocontrol in the ketone reduction step. sioc-journal.cnnih.gov

To overcome the limitations of purely chemical syntheses, chemoenzymatic approaches have been developed, offering superior selectivity under milder conditions. rsc.orgresearchgate.net These methods replace challenging chemical steps with highly efficient biocatalytic transformations.

A notable chemoenzymatic synthesis of Latanoprost precursors utilizes whole cells of the yeast Pichia anomala. unimi.itresearchgate.net This microorganism contains a suite of enzymes—esterases, alcohol dehydrogenases (ketoreductases), and enoate reductases—that can perform multiple transformations in a single pot. unimi.itresearchgate.net In one approach, a 15-ketoprostaglandin intermediate is transformed by the yeast to achieve C=C double bond reduction, stereoselective C=O reduction, and ester hydrolysis simultaneously, streamlining the synthesis. unimi.it

Other advanced strategies employ isolated enzymes:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes can perform stereoselective oxidation of a bicyclic ketone to form the lactone core, providing an alternative route to the Corey lactone itself. researchgate.netrsc.org

Ketoreductases (KREDs): KREDs are widely used for the stereoselective reduction of the C-15 ketone on the ω-side chain, consistently yielding the required (S)-alcohol with very high diastereomeric excess (dr). rsc.orgresearchgate.net This is often superior to chemical reducing agents. rsc.org

These biocatalytic methods not only improve stereoselectivity but also align with the principles of green chemistry by reducing the need for harsh reagents and protecting groups. rsc.org

Table 1: Comparison of Key Synthetic Steps: Chemical vs. Biocatalytic Methods

Step Conventional Chemical Method Biocatalytic/Chemoenzymatic Method Advantage of Biocatalysis
C-15 Ketone Reduction Reduction with (-)-DIP-Cl or other chiral boranes. rsc.org Reduction using a Ketoreductase (KRED). rsc.orgresearchgate.net Higher stereoselectivity (often >99% ee/de), milder reaction conditions. rsc.org
Corey Lactone Formation Multi-step chemical synthesis (e.g., Diels-Alder, halolactonization). oup.com Baeyer-Villiger oxidation of a bicyclic ketone using a Baeyer-Villiger Monooxygenase (BVMO). researchgate.net High stereoselectivity in a single enzymatic step.

| Multiple Transformations | Sequential, isolated chemical reactions for reduction and hydrolysis. | One-pot reaction using whole-cell biocatalysts (e.g., Pichia anomala) containing multiple enzymes. unimi.itresearchgate.net | Increased pot and time economy by combining multiple steps. rsc.org |

Synthetic Routes Originating from Corey Lactone Derivatives

Deuterium Labeling Techniques for Prostanoid Backbones (e.g., 3,3',4,4'-d4 positional labeling)

The most common isotopologue of Latanoprost is this compound, which is specifically deuterated on the α-side chain. Commercially available standards of analogous prostaglandins (B1171923), such as PGF2α-d4 and PGE2-d4, feature four deuterium atoms at the 3, 3', 4, and 4' positions of the carboxylic acid chain. caymanchem.comcaymanchem.com This specific labeling pattern indicates that the deuterium is incorporated during the Wittig reaction that attaches this chain.

The synthesis of this compound follows the same pathway as Latanoprost, with one critical modification: the use of a deuterated Wittig reagent. Instead of (4-carboxybutyl)triphenylphosphonium bromide, the synthesis employs its deuterated counterpart.

The general strategy for preparing the required deuterated phosphonium salt involves:

Synthesis of a Deuterated Precursor: A suitable starting material, such as γ-butyrolactone or a related compound, is subjected to a series of reactions to introduce deuterium. This can involve H-D exchange reactions under basic conditions using D₂O or reduction steps with deuterium-based reagents.

Conversion to the Alkyl Halide: The deuterated precursor is converted into a 4-deuterated-1-halobutane derivative.

Phosphonium Salt Formation: The resulting deuterated alkyl halide is then reacted with triphenylphosphine (B44618) to yield the desired (4-carboxybutyl-3,3,4,4-d4)triphenylphosphonium salt.

This deuterated reagent is then used in the Wittig reaction with the lactol intermediate derived from the Corey lactone, directly installing the d4-labeled α-chain onto the prostaglandin framework. This method ensures precise, site-specific incorporation of deuterium without interfering with the stereochemically complex core of the molecule.

Table 2: Mentioned Compound Names

Compound Name
This compound
Latanoprost
Prostaglandin F2α (PGF2α)
(-)-Corey lactone / Corey lactone benzoate
Corey aldehyde
Diisobutylaluminum hydride (DIBAL-H)
Dimethyl (2-oxo-4-phenylbutyl)phosphonate
(-)-Diisopinocampheyl chloroborane
4-carboxybutyl triphenylphosphonium bromide
Isopropyl iodide
Prostaglandin E2-d4 (PGE2-d4)
Prostaglandin F2α-d4 (PGF2α-d4)
Sodium borodeuteride
Lithium aluminum deuteride
Triphenylphosphine
γ-butyrolactone
Bimatoprost (B1667075)
Fluprostenol
Travoprost

Advanced Analytical Approaches for the Quantification and Characterization of Latanoprost D4

Mass Spectrometry (MS) Techniques in Quantitative Bioanalysis

Mass spectrometry has become the gold standard for the sensitive and selective quantification of drugs and their metabolites. For prostaglandin (B15479496) analogs like latanoprost (B1674536), which are often present at very low concentrations, MS-based methods are indispensable. researchgate.net Latanoprost-d4 is specifically designed for use as an internal standard in quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comlabclinics.combertin-bioreagent.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of latanoprost and its active metabolite, latanoprost acid, in various biological samples. medchemexpress.cominvivochem.comdocksci.com The development of a robust LC-MS/MS method involves optimizing chromatographic separation, ionization source conditions, and mass spectrometric detection parameters.

A rapid, selective, and sensitive method for quantifying latanoprost free acid in rabbit aqueous humor and ciliary body has been developed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with electrospray ionization (ESI)-MS/MS. researchgate.netnih.gov In this method, separation was achieved on an octylsilica (C8) column with an isocratic elution. researchgate.netnih.gov Detection was performed on a triple quadrupole mass spectrometer operating in the positive ion selected reaction monitoring (SRM) mode. researchgate.netnih.gov The use of a stable isotope-labeled internal standard, specifically the tetra-deuterated analog of latanoprost free acid (Latanoprost acid-d4), is crucial for achieving accurate quantification. researchgate.netnih.gov

Similarly, LC-MS/MS methods have been developed for the analysis of prostaglandin analogs in cosmetic products. docksci.commdpi.com One such method utilized an Acquity UPLC® system for separation, introducing the eluent into the ion source for a specific time window to minimize contamination. docksci.com The selection of appropriate precursor and product ions for both the analyte and the internal standard (this compound) is fundamental for the specificity of the SRM assay. docksci.com

Gas chromatography-mass spectrometry (GC-MS) is another highly sensitive and reproducible technique for the analysis of prostaglandins (B1171923). researchgate.netnih.gov However, due to the low volatility and thermal instability of these compounds, chemical derivatization is a necessary step prior to analysis. researchgate.netoup.comresearchgate.net This process reduces the polarity of the analytes, making them suitable for GC separation. oup.com

For prostaglandins, derivatization often involves multiple steps to block the polar hydroxyl and carboxyl functional groups. nih.gov Common derivatization strategies include:

Methoximation: To derivatize ketone groups. tcichemicals.com

Esterification: The carboxyl group is often converted to a methyl or pentafluorobenzyl (PFB) ester. oup.comresearchgate.net

Silylation: Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers. researchgate.netresearchgate.net

This compound is intended for use as an internal standard for the quantification of latanoprost by GC-MS. caymanchem.combertin-bioreagent.com The derivatized this compound co-elutes with the derivatized analyte but is distinguished by its higher mass in the mass spectrometer, allowing for accurate quantification through isotope dilution. labclinics.com Negative ion chemical ionization (NICI) is a particularly sensitive ionization technique for the PFB derivatives of prostaglandins. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Role of this compound as an Internal Standard in High-Sensitivity Analytical Assays

The primary application of this compound in analytical chemistry is as an internal standard (IS). caymanchem.combertin-bioreagent.com In quantitative analysis, an IS is a compound added in a known amount to samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard, especially for LC-MS and GC-MS assays. researchgate.netnih.gov

This compound is an ideal IS for latanoprost because it shares nearly identical physicochemical properties with the analyte. caymanchem.com This means it behaves similarly during sample preparation, extraction, chromatographic separation, and ionization. researchgate.net Any loss of analyte during sample workup will be mirrored by a proportional loss of the IS. By measuring the ratio of the analyte's response to the IS's response, variations in sample handling and instrument performance can be compensated for, leading to highly accurate and precise results. uni-bonn.de this compound is used for quantifying the prodrug, latanoprost, while its metabolite, Latanoprost acid-d4, is used for quantifying the active latanoprost acid. labclinics.commedchemexpress.cominvivochem.comresearchgate.netcaymanchem.com

Analytical methods employing this compound as an internal standard must be rigorously validated to ensure their reliability. researchgate.netmdpi.com Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

For a method quantifying latanoprost free acid in rabbit aqueous humor (AH) and ciliary body (CB), linearity was established over specific concentration ranges:

Aqueous Humor: 10–160 ng/mL researchgate.netnih.gov

Ciliary Body: 80–1280 ng/g researchgate.netnih.gov

In another study quantifying latanoprost in cosmetic serums, the method demonstrated good linearity with a correlation coefficient (r²) of >0.9992 in the range of approximately 0.25–50 ng/mL. nih.gov The accuracy and precision for these methods are typically required to be within ±15% (or ±20% at the LOQ). researchgate.net

The sensitivity of a method is defined by its LOD and LOQ. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govjetir.org For the analysis of latanoprost free acid, the LOD was 30.66 pg/mL in AH and 237.75 pg/g in CB. researchgate.netnih.gov For latanoprost in cosmetics, the LOQ was determined to be 0.03 mg/kg. nih.gov

The complexity of biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest before instrumental analysis. The choice of sample preparation technique depends on the matrix and the analyte's properties.

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or aqueous humor samples. researchgate.netnih.gov For the analysis of latanoprost free acid in aqueous humor, a single-step protein precipitation was performed by adding methanol (B129727) to the sample. researchgate.net The sample is vortexed and centrifuged, and the resulting supernatant, containing the analyte and the internal standard, is then analyzed. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a more selective technique used to separate the analyte from the matrix based on its solubility in two immiscible liquid phases. For the analysis of latanoprost free acid in the more complex ciliary body tissue, a liquid extraction with a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (60:40, v/v) was employed. researchgate.netnih.gov For bimatoprost (B1667075) analysis in human plasma, a similar LLE was performed using ethyl acetate and n-hexane. sciex.com

QuEChERS: Originally developed for pesticide analysis in food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for extracting prostaglandin analogs from cosmetic serums. docksci.com This approach involves an extraction and partitioning step using acetonitrile (B52724) and salts, providing a clean extract without the need for further cleanup. docksci.com

Validation of Analytical Procedures: Linearity, Precision, and Limits of Quantification

Chromatographic Separation Techniques for Latanoprost and its Research-Relevant Analogs

Effective chromatographic separation is essential for resolving the analyte from matrix components and from structurally similar compounds, such as isomers and related substances. nih.govmdpi.comresearchgate.net Both normal-phase and reversed-phase HPLC have been utilized for the analysis of latanoprost and its analogs.

Reversed-phase HPLC is the most common technique. mdpi.comakjournals.commedigraphic.com A method for quantifying latanoprost in eye drops used an Altima C-18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer. medigraphic.com Another method used an Eclipse XDB-C18 column with a mobile phase of acetonitrile and water containing trifluoroacetic acid. akjournals.com

The separation of latanoprost from its isomers, such as 15(S)-latanoprost and 5,6-trans-latanoprost, can be challenging. researchgate.netakjournals.comresearchgate.net One study reported the successful baseline separation of these isomers for the first time using a normal-phase HPLC method on an NH2 column with a mobile phase consisting of heptane, 2-propanol, and acetonitrile. researchgate.netakjournals.com More recently, a method using a combined system of chiral and cyano columns with a reverse-phase gradient elution has been developed to simultaneously quantify latanoprost and six of its related substances, including isomers and degradants. nih.govmdpi.com

Resolution of Isomers and Related Substances in Research Samples

The rigorous analysis of this compound in research settings necessitates advanced analytical techniques capable of distinguishing it from its isomers and other structurally related compounds. The presence of isomers, which have the same molecular formula but different structural arrangements, and related substances, which can be impurities from synthesis or degradation products, can significantly impact the interpretation of research data. Therefore, high-resolution separation methods are critical for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) has emerged as a primary technique for this purpose. researchgate.net Methodologies have been developed to achieve baseline separation of latanoprost from its key isomers, such as the 15(S)-latanoprost (an epimer) and 5,6-trans-latanoprost (a geometric isomer). researchgate.netnih.gov Furthermore, these methods can distinguish the enantiomer of latanoprost from the active compound. nih.gov

A significant challenge in developing these methods is the low concentration of latanoprost in typical samples and its weak UV absorbance, which is maximal at around 210 nm. mdpi.com To overcome this, highly sensitive and specific methods are required. One successful approach involves a combined stationary phase system utilizing both chiral and cyano columns. researchgate.netnih.gov This setup, combined with reverse-phase gradient elution, allows for the effective separation of a complex mixture of related substances. nih.gov

Forced degradation studies—exposing the drug to stress conditions like high temperatures, UV light, acids, alkalis, and oxidizing agents—are used to characterize the degradation profile and confirm the stability-indicating power of the analytical method. researchgate.netnih.gov These studies help identify and resolve known degradants, such as latanoprost acid (the primary degradant) and the minor 15-ketolatanoprost. nih.gov

While this compound's primary role is as a deuterated internal standard for the quantification of latanoprost using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the chromatographic principles used to separate latanoprost isomers are directly applicable. bertin-bioreagent.comcaymanchem.com The use of an internal standard like this compound is crucial for correcting variations during sample preparation and analysis in mass spectrometry-based assays. researchgate.net

The validation of these analytical procedures is performed according to international guidelines, ensuring they are suitable for their intended purpose. researchgate.netnih.gov Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a validated HPLC-UV method demonstrated linearity for latanoprost in the 40–60 µg/mL range and for related substances between 0.05–2.77 µg/mL. researchgate.netnih.gov The detection and quantification limits for latanoprost were reported to be as low as 0.025 µg/mL and 0.35 µg/mL, respectively. researchgate.netnih.gov

Table 1: Example of Chromatographic Conditions for Latanoprost Isomer Resolution

ParameterConditionSource
Stationary Phase Combined system with chiral and cyano columns researchgate.net, nih.gov
Mobile Phase Acetonitrile and water with 0.1% v/v trifluoroacetic acid (gradient elution) researchgate.net
Flow Rate 1 mL/min researchgate.net
Detection UV at 210 nm or 205 nm researchgate.net, mdpi.com
Injection Volume 20 µL researchgate.net

Table 2: Latanoprost Isomers and Related Substances Resolved by HPLC

Compound NameTypeSource
(15S)-LatanoprostDiastereomer (Epimer) researchgate.net, nih.gov
5,6-trans-LatanoprostGeometric Isomer researchgate.net, nih.gov
Latanoprost enantiomerEnantiomer nih.gov
Latanoprost acidDegradant/Metabolite nih.gov
15-keto-LatanoprostDegradant nih.gov
Triphenylphosphine (B44618) oxide (TPPO)Synthetic Derivative nih.gov
Propan-2-yl 5-(diphenylphosphoryl)pentanoate (IDPP)Synthetic Derivative nih.gov

Investigations into Latanoprost Metabolic Transformations Using Deuterated Analogs

In Vitro Studies of Metabolic Stability in Enzymatic Systems (e.g., Microsomal Preparations, S9 Fractions)

In vitro metabolic stability assays are fundamental in drug discovery for predicting the metabolic fate of a compound. These studies commonly employ subcellular fractions, such as liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes. evotec.comnih.govwindows.net

Microsomal Preparations: These fractions are rich in Phase I cytochrome P450 (CYP) enzymes but lack most Phase II enzymes.

S9 Fractions: The S9 fraction is a post-mitochondrial supernatant that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and a wider range of Phase II metabolic reactions. evotec.comnih.gov

In the context of Latanoprost (B1674536), these enzymatic systems are used to determine its intrinsic clearance. During such assays, Latanoprost-d4 is introduced as an internal standard. bertin-bioreagent.comcaymanchem.com Samples are taken at various time points, and the reaction is stopped. The concentration of the parent compound (Latanoprost) is then measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The known concentration of the stable, deuterated this compound allows for highly accurate quantification by correcting for variations during sample preparation and analysis. researchgate.net Studies show that systemically absorbed Latanoprost is almost completely metabolized, primarily by the liver. medcentral.comhres.ca

Table 1: Comparison of In Vitro Enzymatic Systems

FeatureMicrosomal PreparationsS9 Fractions
Composition Vesicles of endoplasmic reticulum.Post-mitochondrial supernatant containing microsomes and cytosol. evotec.comwindows.net
Enzyme Content Primarily Phase I (e.g., CYP450s, FMOs) and some Phase II (e.g., UGTs).Broad range of Phase I and Phase II enzymes. evotec.comnih.gov
Primary Use Studying Phase I metabolism, metabolic stability, enzyme inhibition. mdpi.comComprehensive metabolic profiling, including both Phase I and Phase II pathways. evotec.com
Latanoprost Application Assessing CYP-mediated metabolism.Evaluating overall hepatic metabolic clearance (Phase I and II).

Elucidation of Enzymatic Hydrolysis Mechanisms: Focus on Corneal Esterases

Latanoprost is administered as an isopropyl ester prodrug to enhance its lipophilicity and facilitate penetration through the cornea. nih.govnih.gov Its pharmacological activity is dependent on its conversion to the biologically active Latanoprost acid. mdpi.comwikipedia.org This critical activation step occurs via hydrolysis catalyzed by esterase enzymes present within the eye, particularly in the cornea. nih.govdrugbank.comscielo.brarvojournals.org

Upon topical administration, Latanoprost is rapidly absorbed into the cornea, where these esterases cleave the isopropyl ester group. fda.govfda.gov This bioactivation is efficient, with most of the prodrug being converted to Latanoprost acid before reaching the aqueous humor. arvojournals.org Studies using ocular tissues from both humans and rabbits have confirmed that the cornea, ciliary body, and choroid possess significant hydrolytic activity against Latanoprost. arvojournals.org In these investigations, this compound and its corresponding acid metabolite, Latanoprost acid-d4, are used as internal standards to accurately track the rate and extent of this hydrolysis. nih.govresearchgate.net

Identification and Structural Characterization of this compound Metabolites

The metabolic pathway of this compound mirrors that of Latanoprost, resulting in deuterated versions of the known metabolites. The primary metabolic transformation begins with the hydrolysis of the ester, followed by systemic modifications.

Following the initial hydrolysis in the eye to form Latanoprost acid-d4, the compound enters systemic circulation. fda.govfda.gov The active acid of Latanoprost that reaches the bloodstream is then primarily metabolized in the liver. hres.canih.govnih.gov The main metabolic route is fatty acid β-oxidation, a process analogous to the breakdown of endogenous fatty acids. fda.govfda.gov

This process shortens the carboxylic acid side chain of Latanoprost acid-d4, leading to the formation of two principal downstream metabolites:

1,2-dinor-Latanoprost acid-d4: Formed by one cycle of β-oxidation.

1,2,3,4-tetranor-Latanoprost acid-d4: Formed by two cycles of β-oxidation.

These metabolites have been identified as the major forms of the drug excreted in urine and possess little to no biological activity. nih.govfda.govnih.govsandoz.com The use of this compound allows researchers to distinguish these drug-derived metabolites from endogenous compounds in biological samples. bertin-bioreagent.com

Table 2: Key Compounds in the this compound Metabolic Pathway

Compound NameRole/DescriptionPrimary Location of Formation
This compound Deuterated prodrug; internal standard. bertin-bioreagent.comcaymanchem.comN/A (Administered)
Latanoprost acid-d4 Biologically active metabolite; internal standard. caymanchem.comsynzeal.comCornea. nih.govarvojournals.org
1,2-dinor-Latanoprost acid-d4 Inactive downstream metabolite. drugbank.comLiver. nih.govnih.govfda.gov
1,2,3,4-tetranor-Latanoprost acid-d4 Inactive downstream metabolite. drugbank.comLiver. nih.govnih.govfda.gov

Comparative Metabolism Studies Across Different Biological Systems (excluding in vivo human studies)

Metabolic studies in various animal species have been crucial for understanding the pharmacology of Latanoprost. While the fundamental pathway of hydrolysis followed by β-oxidation is conserved, species-specific differences in pharmacologic responses and metabolic rates have been observed.

Monkeys (Cynomolgus, Rhesus): Monkeys are a common model for glaucoma research. In these animals, Latanoprost effectively lowers intraocular pressure. hres.ca The metabolic profile, including the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites, is well-established and serves as a key preclinical model. fda.govfda.govsandoz.com Interestingly, unlike in some other species, Latanoprost causes only slight or no pupillary constriction (miosis) in monkeys, which is attributed to differences in prostaglandin (B15479496) receptor distribution in the iris. hres.ca

Rabbits: Rabbits are frequently used for ocular pharmacokinetic and permeability studies. researchgate.netnih.gov In vitro studies have shown that the hydrolytic activity of ocular tissues in pigmented rabbits is similar to that in humans, with the highest rates of Latanoprost hydrolysis found in the choroid, ciliary body, and cornea. arvojournals.org

Cats and Dogs: In cats and dogs, topical application of Latanoprost produces a miotic effect, likely due to a direct action on prostaglandin receptors in the iris sphincter muscle, a response not significantly observed in monkeys. hres.ca

These comparative studies, often employing deuterated standards like this compound for quantification, are essential for interpreting preclinical data and understanding species-specific drug responses.

Table 3: Summary of Latanoprost Metabolism and Effects in Different Animal Models

SpeciesKey Metabolic/Pharmacological FindingsReference(s)
Monkey Primary model for IOP reduction studies. Metabolism via β-oxidation to dinor and tetranor metabolites. Minimal miotic effect. fda.govfda.govsandoz.comhres.ca
Rabbit Used for ocular PK and permeability studies. Hydrolysis rates in ocular tissues are similar to humans. arvojournals.orgresearchgate.netnih.gov
Cat/Dog Shows a miotic (pupil constriction) response to Latanoprost, unlike monkeys. hres.ca
Rat Used in fertility and DNA synthesis studies, which showed no adverse effects from Latanoprost. fda.govfda.gov

Mechanistic Elucidation of Latanoprost Action Through in Vitro and Advanced Cellular Models

Prostanoid Receptor Pharmacology: Binding Affinities and Agonist Potencies

Latanoprost (B1674536) is a selective prostanoid FP receptor agonist. sandoz.comhres.ca Its biological activity is primarily mediated through its active metabolite, Latanoprost free acid, which is a potent agonist for the prostaglandin (B15479496) F2α (FP) receptor. caymanchem.com The efficacy of prostaglandin analogues correlates closely with the FP receptor binding affinity of their free acid forms. glpbio.com Latanoprost free acid demonstrates a high degree of selectivity for the FP receptor compared to other prostanoid receptors. caymanchem.com

Research has quantified the binding affinities (Ki) of Latanoprost free acid to a panel of prostanoid receptors, highlighting its selectivity. The compound binds with high affinity to the FP receptor while exhibiting significantly lower affinity for other receptor subtypes such as EP₁, EP₂, EP₃, EP₄, DP, IP, and TP. caymanchem.com

Binding Affinities of Latanoprost Free Acid to Prostanoid Receptors

ReceptorBinding Affinity (Ki, µM)Reference
FP0.098 caymanchem.com
EP₁2.06 caymanchem.com
EP₂39.667 caymanchem.com
EP₃7.519 caymanchem.com
EP₄75 caymanchem.com
DP≥20 caymanchem.com
IP≥90 caymanchem.com
TP≥60 caymanchem.com

The kinetic profile of Latanoprost free acid suggests a rapid engagement with the FP receptor. scbt.com This interaction induces specific conformational changes in the receptor, which are crucial for its activation and the subsequent initiation of intracellular signaling. scbt.comresearchgate.net The unique stereochemistry of the molecule facilitates specific binding to the receptor, promoting effective signal transduction. scbt.com Cryo-electron microscopy studies have revealed the detailed interactions that contribute to ligand binding in the FP receptor pocket, which facilitates rational drug design. researchgate.net

Intracellular Signaling Cascade Investigations

The activation of the FP receptor by Latanoprost initiates a cascade of intracellular signaling events. As a G-protein-coupled receptor (GPCR), the FP receptor transduces extracellular signals into key physiological effects by activating intracellular pathways. nih.govnih.gov

A primary signaling pathway activated by Latanoprost upon binding to the FP receptor is the phosphoinositide pathway. Both Latanoprost and its free acid have been shown to induce phosphoinositide turnover in various cell types that endogenously express FP receptors. caymanchem.comcaymanchem.com This has been demonstrated in isolated human ciliary muscle cells, human trabecular meshwork cells, mouse NIH3T3 fibroblasts, and rat A7r5 vascular smooth muscle cells. caymanchem.comcaymanchem.com The potency of this induction, measured by the half-maximal effective concentration (EC₅₀), varies across different cell lines. caymanchem.comcaymanchem.com

EC₅₀ Values for Latanoprost-Induced Phosphoinositide Turnover

CompoundCell LineEC₅₀ (nM)Reference
LatanoprostRat A7r5 vascular smooth muscle cells110 caymanchem.com
Mouse NIH3T3 fibroblasts142 caymanchem.com
HEK293 cells (expressing human ocular FP receptors)173 caymanchem.com
Isolated human ciliary muscle cells313 caymanchem.com
Human trabecular meshwork cells564 caymanchem.com
Latanoprost (free acid)Mouse NIH3T3 fibroblasts32 caymanchem.com
Rat A7r5 vascular smooth muscle cells35 caymanchem.com
HEK293 cells (expressing human ocular FP receptors)45.7 caymanchem.com
Isolated human ciliary muscle cells124 caymanchem.com

Following the activation of the phosphoinositide pathway, a key downstream event is the modulation of intracellular calcium levels. Activation of the FP receptor by agonists like PGF2α triggers the modulation of calcium ion flux. scbt.com Latanoprost free acid has been observed to increase intracellular calcium levels in cells engineered to express specific prostanoid receptors, such as EP₁ receptors, with an EC₅₀ value of 119 nM in an aequorin-based calcium assay. caymanchem.com This mobilization of intracellular calcium is a critical component of the signaling cascade that mediates the cellular responses to Latanoprost.

Beyond the classical phosphoinositide pathway, Latanoprost has been shown to modulate the PI3K-Akt-mTOR signaling pathway. nih.govnih.gov This pathway is crucial for cell growth, proliferation, and survival. In vitro studies using differentiated retinal ganglion cells (RGC-5) have demonstrated that Latanoprost can promote neurite outgrowth. nih.govnih.govresearchgate.net This effect was shown to be mediated through the FP receptor and involved the increased phosphorylation of both Akt (p-Akt) and the mammalian target of rapamycin (B549165) (p-mTOR). nih.govnih.gov The pro-regenerative effects of Latanoprost on neurites were blocked by inhibitors of the FP receptor (AL8810), PI3K (LY294002), and mTOR (rapamycin), confirming the essential role of this signaling cascade in mediating this specific action of Latanoprost. nih.govresearchgate.net

Dynamics of Intracellular Calcium Modulation

Modulation of Extracellular Matrix Components and Cellular Morphogenesis in Research Models

Morphogenesis, the biological process that governs the formation and organization of tissues, is influenced by factors including cell adhesion and the extracellular matrix (ECM). ebsco.com Latanoprost has been found to play a role in the remodeling of the ECM, particularly in ocular tissues like the ciliary muscle. nih.gov

In cultured human ciliary muscle cells, treatment with Latanoprost acid led to a reduction in several ECM components, including collagens I, III, and IV, as well as fibronectin, laminin, and hyaluronan. nih.govnih.gov Concurrently, there was an increase in the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-3 (MMP-3). nih.govnih.gov Zymography analysis confirmed the presence of functionally active MMP-2. nih.gov Furthermore, Latanoprost was found to enhance the generation of plasmin, an enzyme that activates metalloproteinases. nih.gov These findings suggest that Latanoprost induces a remodeling of the ECM, which may alter the biomechanical properties of the tissue. nih.gov This understanding of how a compound can influence tissue architecture provides a basis for investigating cellular morphogenesis in various research models. cas.czazolifesciences.complos.org

Studies on Matrix Metalloproteinase (MMP) and Inhibitor Expression

Latanoprost, a prostaglandin F2α analogue, is understood to remodel the extracellular matrix (ECM) in ocular tissues, a process mediated by matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). dovepress.comdovepress.com In vitro studies using human trabecular meshwork (TM) cells have shown that latanoprost can significantly alter the expression of various MMP and TIMP genes. arvojournals.org

Specifically, treatment of TM cells with latanoprost has been found to increase the mRNA expression of MMP-1, MMP-3, MMP-17, and MMP-24, while downregulating MMP-11 and MMP-15. arvojournals.org Concurrently, the expression of TIMP-2, TIMP-3, and TIMP-4 was also upregulated, suggesting a complex regulatory mechanism to balance the increased MMP activity. arvojournals.org The upregulation of MMPs like MMP-1, MMP-3, and MMP-9 is thought to promote the degradation of collagen types I, III, and IV in the ciliary muscle and surrounding tissues, contributing to increased aqueous humor outflow. dovepress.comnih.govnih.gov

Interestingly, the response to latanoprost can be cell-type specific. For instance, in ciliary body smooth muscle (CBSM) cells, latanoprost was reported to increase the transcription of MMP-3 and MMP-17, while only TIMP-3 was upregulated among the inhibitors. arvojournals.org This differential regulation might lead to a shift in the MMP/TIMP ratio favoring greater MMP activity in CBSM cells compared to TM cells. arvojournals.org Some studies have also pointed to a cyclooxygenase-2 (COX-2) dependent mechanism for MMP-1 induction by latanoprost in nonpigmented ciliary epithelial cells. nih.gov

Table 1: Effect of Latanoprost on MMP and TIMP mRNA Expression in Human Trabecular Meshwork (TM) Cells

Gene Effect of Latanoprost Reference
MMP-1 Upregulated arvojournals.org
MMP-2 Unchanged arvojournals.org
MMP-3 Upregulated arvojournals.org
MMP-9 Increased plos.org
MMP-11 Downregulated arvojournals.org
MMP-15 Downregulated arvojournals.org
MMP-17 Upregulated arvojournals.org
MMP-24 Upregulated arvojournals.org
TIMP-1 Unchanged arvojournals.org
TIMP-2 Upregulated arvojournals.org
TIMP-3 Upregulated arvojournals.org
TIMP-4 Upregulated arvojournals.org

This table summarizes qualitative changes in gene expression as reported in the cited literature.

Investigations in Cultured Ciliary Muscle and Trabecular Meshwork Cells

Cultured human ciliary muscle (HCM) and trabecular meshwork (HTM) cells have been instrumental in elucidating the cellular mechanisms of latanoprost. nih.govarvojournals.orgarvojournals.org In HCM cells, latanoprost has been shown to induce a dose-dependent increase in the gene transcription of MMP-1, MMP-3, and MMP-9, which is consistent with the role of these enzymes in ECM remodeling of the uveoscleral outflow pathway. nih.gov Studies have also observed a reduction in extracellular matrix components like collagens I, III, and IV, fibronectin, laminin, and hyaluronan in response to latanoprost treatment in cultured ciliary muscle cells. nih.govdovepress.com

In HTM cells, latanoprost treatment has been associated with morphological changes, including the rearrangement of intracellular lipid membranes and a reduction in filamentous actin. arvojournals.orgresearchgate.net Such cytoskeletal alterations may influence cell shape and the permeability of the trabecular meshwork. nih.gov Furthermore, latanoprost has been shown to increase the expression of several MMPs and TIMPs in cultured HTM cells, suggesting that it also modulates the conventional outflow pathway. arvojournals.orgentokey.com While some studies report an increase in outflow facility in cultured human anterior segments treated with latanoprost, the exact contribution of MMPs in this context remains under investigation, with some studies not observing a consistent increase in MMP activity. nih.gov

Table 2: Summary of Latanoprost's Effects on Cultured Ocular Cells

Cell Type Observed Effect Research Finding Reference
Human Ciliary Muscle (HCM) Cells Increased MMP Expression Dose-dependent increase in MMP-1, MMP-3, and MMP-9 mRNA. nih.gov
Reduced ECM Components Reduction in collagens I, III, IV, fibronectin, laminin, and hyaluronan. nih.govdovepress.com
Human Trabecular Meshwork (HTM) Cells Altered Cell Morphology Rearrangement of intracellular lipid membranes and reduction of filamentous actin. arvojournals.orgresearchgate.net
Increased MMP/TIMP Expression Increased mRNA for MMP-1, -3, -17, -24 and TIMP-2, -3, -4. arvojournals.org
Increased Outflow Facility Significant increase in outflow facility in perfused anterior segment cultures. nih.gov

This table provides a summary of key research findings on the effects of latanoprost in vitro.

Application of Latanoprost-d4 in Biological Transport and Permeation Studies

This compound is a deuterated analog of latanoprost, meaning it contains four deuterium (B1214612) atoms. bertin-bioreagent.com This isotopic labeling makes it an ideal internal standard for quantification of latanoprost and its active metabolite, latanoprost acid, in biological samples using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com Its primary application is not as a therapeutic agent itself, but as a crucial tool in pharmacokinetic and bioavailability studies.

Development and Utilization of In Vitro Corneal Permeation Models

In vitro corneal permeation models, often using reconstructed human corneal epithelial tissues, are valuable for assessing the transport of ophthalmic drugs. nih.govarvojournals.org In these studies, this compound is used as an internal standard to accurately measure the amount of latanoprost or latanoprost acid that permeates through the corneal model over time. researchgate.netresearchgate.net This allows for the determination of key pharmacokinetic parameters, such as the permeation coefficient (Papp), which helps in comparing different drug formulations. nih.govarvojournals.org

For example, studies have utilized these models to compare the corneal penetration of different latanoprost formulations, such as those with and without the preservative benzalkonium chloride (BAK) or other surfactants. nih.govarvojournals.org The precise quantification enabled by this compound has shown that the presence of BAK may not significantly influence the corneal permeability of latanoprost in some in vitro models. nih.gov These models, validated by the accurate data obtained using deuterated standards, serve as an ethical and effective alternative to in vivo animal testing for predicting the ocular bioavailability of topical formulations. nih.gov

Research on Drug Release Kinetics from Ophthalmic Delivery Systems in vitro

This compound plays a vital role in the in vitro evaluation of novel ophthalmic drug delivery systems, such as drug-eluting contact lenses or biodegradable nanosheets. plos.orgnih.govarvojournals.org These systems are designed to provide sustained release of latanoprost over extended periods. To characterize the release kinetics, the amount of drug released into a medium over time is measured.

This compound is added to the samples as an internal standard before analysis by LC-MS/MS. researchgate.netresearchgate.net This ensures accurate quantification of the released latanoprost, even at low concentrations, by correcting for any variations during sample preparation and analysis. Such studies have demonstrated that drug-releasing contact lenses can provide a zero-order release of latanoprost for extended durations. plos.orgnih.gov The data gathered from these in vitro release studies are crucial for optimizing the design of these delivery systems to achieve the desired therapeutic effect and for predicting their in vivo performance. plos.orgnih.gov

Emerging Research Directions and Methodological Innovations for Latanoprost D4

Exploration of Novel Deuteration Methodologies for Prostanoid Analogs

The synthesis of deuterated prostanoids like Latanoprost-d4 is a complex process that requires high regioselectivity to place the deuterium (B1214612) atoms at specific positions. This compound typically contains four deuterium atoms at the 3, 3', 4, and 4' positions of the carboxylic acid side chain. bertin-bioreagent.com Traditional synthetic routes can be lengthy and may not be suitable for creating a wide variety of deuterated analogs for research purposes. Consequently, there is a growing interest in developing more efficient and flexible deuteration methodologies.

Research into the synthesis of related deuterated compounds, such as arachidonic acids, provides a foundation for these novel methods. nih.gov One strategy involves a divergent synthetic scheme where a common advanced intermediate is used to generate multiple site-specifically deuterated targets. nih.gov This approach introduces the deuterium label late in the synthetic route, which is more efficient. nih.gov For prostanoids specifically, new methods are being explored, including metal-catalyzed metathesis reactions, which offer novel and flexible pathways to the core prostaglandin (B15479496) structure that can be adapted for isotopic labeling. google.com These advanced synthetic strategies are crucial for producing new deuterated prostanoid analogs to investigate metabolic pathways and the kinetic isotope effect. informaticsjournals.co.in

Table 1: Comparison of Deuteration Methodologies for Prostanoids

MethodologyDescriptionAdvantagesChallengesResearch Application
Multi-step Classical Synthesis Traditional organic synthesis involving multiple reaction steps to build the molecule and introduce deuterium at an early stage.Well-established and reliable for known structures.Can be lengthy, low overall yield, and lacks flexibility for creating diverse analogs.Production of standard internal standards like this compound. bertin-bioreagent.com
Divergent Synthesis with Late-Stage Labeling Utilizes a common advanced chemical intermediate, allowing for the introduction of deuterium in the final steps of the synthesis.More efficient, allows for the creation of various labeled analogs from a single intermediate. nih.govRequires careful planning of the synthetic route to identify a suitable common intermediate.Creating libraries of deuterated precursors (e.g., arachidonic acids) to study enzymatic mechanisms. nih.gov
Metal-Catalyzed Metathesis Employs transition metal catalysts to form key ring structures (e.g., the cyclopentane (B165970) ring) via ring-closing metathesis reactions. google.comHighly flexible and efficient for creating the core prostaglandin structure, can be adapted for isotopic labeling. google.comCatalyst sensitivity and cost can be a factor; optimization is required for each specific substrate.Development of novel prostaglandin analogs and their isotopologues.
Hydrogen Isotope Exchange Involves the direct replacement of hydrogen atoms with deuterium on the final molecule or a late-stage intermediate, often using a catalyst.Potentially the most direct method for deuteration, reduces the number of synthetic steps.Can suffer from low regioselectivity (labeling at unintended positions) and may require harsh conditions.Rapid screening of deuteration effects on metabolic stability.

Integration of Advanced Spectroscopic and Imaging Techniques for this compound Tracing

The primary application of this compound is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bertin-bioreagent.comnih.gov This technique is highly sensitive and selective, making it ideal for measuring the low concentrations of Latanoprost's active form, Latanoprost (B1674536) free acid, in complex biological matrices like aqueous humor and ciliary body tissue. nih.gov In these methods, a known quantity of Latanoprost acid-d4 is added to the sample. medchemexpress.com Because the deuterated standard co-elutes with the non-deuterated analyte but has a different mass-to-charge ratio (m/z), it can be detected separately by the mass spectrometer. ahajournals.org This allows for precise correction of any sample loss during extraction and processing, leading to highly accurate quantification. nih.gov

Advancements in mass spectrometry, such as selected reaction monitoring (SRM) on triple quadrupole instruments, enhance this process. nih.gov SRM allows the instrument to selectively monitor for specific precursor-to-product ion transitions for both the analyte and the deuterated standard, significantly reducing background noise and increasing sensitivity. nih.gov The limit of detection for Latanoprost free acid using Latanoprost acid-d4 as a standard has been reported to be as low as 30.66 pg/mL in aqueous humor. nih.gov

Beyond simple quantification, researchers are exploring the use of mass spectrometry imaging (MSI) to visualize the spatial distribution of drugs in tissue sections. While not yet widely reported for this compound specifically, this technique holds the potential to map the penetration and localization of Latanoprost within ocular tissues, providing critical insights into its mechanism of action at a cellular level.

Computational Modeling and Simulation Informed by Deuterated Analog Data

Computational modeling has become a powerful tool in drug design and mechanistic biology. nih.gov Data derived from studies using deuterated analogs like this compound can significantly enhance the accuracy and predictive power of these models. The primary way deuteration provides insight is through the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes. informaticsjournals.co.in

This effect can be used to:

Validate Metabolic Pathways: If a computational model predicts that a specific C-H bond on Latanoprost is cleaved during metabolism, observing a slower metabolic rate with this compound (where that bond is C-D) provides strong experimental validation for the model.

Refine Enzyme-Ligand Interaction Models: Molecular docking and molecular dynamics (MD) simulations are used to predict how a drug binds to its receptor, such as the prostaglandin F (FP) receptor. mdpi.com Hydrogen bonds are critical for these interactions. Deuteration can subtly alter the strength and geometry of hydrogen bonds. mdpi.com By comparing the binding affinity of Latanoprost and this compound with simulation predictions, researchers can refine the force fields and parameters used in the models, leading to a more accurate picture of the binding event. mdpi.comescholarship.org

Hydrogen/deuterium exchange mass spectrometry (DXMS) is another technique that combines experimental data with computational modeling. escholarship.org By exposing the target protein to heavy water, researchers can identify regions that are protected from exchange when the drug is bound. This information provides spatial constraints that guide the computational docking of the ligand into the protein's active site, creating a more accurate model of the complex. escholarship.org

Table 2: Role of Deuterated Analog Data in Computational Modeling

Computational MethodPurposeContribution of Deuterated Analog Data
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand (e.g., Latanoprost) to its receptor. mdpi.comProvides experimental binding affinity data (comparing deuterated vs. non-deuterated) to validate and score docking poses.
Molecular Dynamics (MD) Simulations Simulates the movement and interaction of the ligand-receptor complex over time to assess stability and binding dynamics.Helps refine the parameters for hydrogen bond interactions, leading to more accurate simulations of the binding event. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Models enzymatic reactions by treating the active site with high-level quantum mechanics.Experimental kinetic isotope effect (KIE) data is used to validate the predicted reaction mechanism and transition states. informaticsjournals.co.in
Hydrogen/Deuterium Exchange Mass Spectrometry (DXMS)-Guided Modeling Uses experimental data on solvent accessibility to guide the docking of a ligand into a protein structure. escholarship.orgWhile not directly using a deuterated ligand, the principle of H/D exchange is central. Data from this compound studies could complement these models.

Development of Novel In Vitro and Ex Vivo Biological Systems for Mechanistic Studies

To better understand the biological effects of Latanoprost, researchers are moving towards more sophisticated biological models that closely mimic human physiology. These include advanced in vitro (cell-based) and ex vivo (tissue-based) systems where this compound can serve as an invaluable tracer.

One significant advancement is the use of three-dimensional (3D) reconstituted human corneal epithelia (HCE). arvojournals.orgresearchgate.net These models provide a more realistic representation of the human cornea compared to traditional 2D cell cultures. They can be used to study drug absorption, metabolism, and potential toxicity. arvojournals.org For instance, studies have used these models to compare the effects of different Latanoprost formulations. researchgate.net The inclusion of this compound in such experiments would allow researchers to precisely quantify how much of the prodrug penetrates the epithelial layers and how efficiently it is converted to its active acid form within the cells.

Other relevant systems include:

Ex vivo rabbit eye models: Tissues such as the aqueous humor and ciliary body can be harvested after administration of a drug to study its concentration and distribution in key ocular structures. nih.gov

Primary cell cultures: Cultures of human ciliary muscle cells or trabecular meshwork cells are used to study the direct effects of Latanoprost on the cells involved in regulating intraocular pressure. caymanchem.com

Organotypic retinal cultures: These models are used to investigate the neuroprotective effects of prostaglandin analogs on retinal cells under conditions of stress, such as hypoxia or glutamate (B1630785) exposure. nih.gov

In all these systems, this compound allows for the unambiguous differentiation between the exogenously applied drug and any endogenous prostaglandins (B1171923), enabling precise mechanistic studies of its transport and metabolic fate. ahajournals.org

Table 3: Application of this compound in Advanced Biological Models

Biological SystemModel DescriptionMechanistic Question AddressedRole of this compound
3D Reconstituted Human Corneal Epithelia (HCE) A multi-layered culture of human corneal epithelial cells that mimics the structure of the in vivo cornea. arvojournals.orgHow does the Latanoprost prodrug penetrate the cornea and get converted to its active form?Enables precise quantification of drug uptake, metabolism, and distribution within the epithelial layers.
Ex Vivo Rabbit Ciliary Body Ciliary body tissue isolated from rabbits for analysis. nih.govWhat is the concentration of active Latanoprost free acid in the target tissue?Serves as an internal standard for accurate LC-MS/MS quantification of Latanoprost acid in tissue homogenates. nih.gov
Primary Human Trabecular Meshwork Cells Cells isolated directly from human trabecular meshwork tissue and grown in culture. caymanchem.comHow does Latanoprost interact with and signal through FP receptors on these specific cells?Allows for tracking the uptake and metabolism of Latanoprost in the primary target cells for aqueous humor outflow.
Cultured Retinal Cells Primary cultures of retinal cells used to study neuroprotective pathways. nih.govDoes Latanoprost or its acid metabolite directly influence cellular processes like cyclo-oxygenase (COX-2) activity? nih.govHelps to accurately measure the intracellular concentration of the drug and its metabolite during mechanistic experiments.

Q & A

Q. What experimental design considerations are critical when studying the stability of Latanoprost-d4 under varying pH conditions?

To evaluate stability, researchers must control variables such as temperature, light exposure, and buffer composition. Use validated high-performance liquid chromatography (HPLC) or LC-MS methods to quantify degradation products. Include replicates (n ≥ 3) to ensure statistical robustness and validate results against certified reference standards. Experimental protocols should align with ICH Q1A guidelines for forced degradation studies .

Q. How can researchers validate the specificity of analytical methods for distinguishing this compound from its non-deuterated analog?

Method specificity requires:

  • Baseline separation of this compound and Latanoprost via chromatographic techniques (e.g., reversed-phase HPLC with mass spectrometry).
  • Spiking experiments to confirm no interference from matrix components.
  • Spectral analysis (UV/Vis, NMR) to verify isotopic purity. Cross-validate results using independent laboratories to minimize instrumental bias .

Q. What are the key parameters for ensuring reproducibility in pharmacokinetic studies of this compound in animal models?

  • Standardize animal husbandry (diet, circadian rhythm).
  • Use deuterated internal standards to correct for matrix effects in bioanalytical assays.
  • Report pharmacokinetic parameters (Cmax, Tmax, AUC) with confidence intervals and statistical power calculations. Adhere to ARRIVE guidelines for preclinical studies .

Advanced Research Questions

Q. How should researchers address contradictions in reported binding affinities of this compound to prostaglandin F2α receptors across different assay platforms?

  • Perform systematic comparisons of assay conditions (e.g., radioligand binding vs. fluorescence polarization).
  • Quantify receptor expression levels and validate with orthogonal methods (e.g., surface plasmon resonance).
  • Analyze potential isotopic effects on binding kinetics using molecular dynamics simulations. Publish raw data and statistical analyses to enable meta-reviews .

Q. What methodological strategies are recommended for resolving discrepancies in deuterium isotope effects on this compound’s ocular permeability?

  • Conduct parallel studies using ex vivo corneal tissue models and in vivo microdialysis.
  • Apply multivariate analysis to isolate variables (e.g., lipophilicity, hydrogen bonding).
  • Compare deuterated vs. non-deuterated analogs in controlled permeability assays. Report uncertainties (e.g., 95% CI) and use Bayesian statistics to assess significance .

Q. How can researchers optimize isotopic labeling efficiency in this compound synthesis while minimizing byproduct formation?

  • Employ kinetic isotope effect (KIE) studies to identify rate-limiting steps in deuteration.
  • Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading, solvent polarity).
  • Characterize byproducts via high-resolution mass spectrometry and NMR. Publish synthetic protocols with step-by-step yield data and purity thresholds .

Data Analysis and Interpretation

Q. What statistical approaches are most effective for analyzing dose-response relationships in this compound efficacy studies?

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values.
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
  • Include sensitivity analyses to assess outlier impact. Open-source tools like R or Python’s SciPy are recommended for transparency .

Q. How should researchers handle batch-to-batch variability in deuterated compound purity when interpreting in vitro data?

  • Pre-screen all batches via qNMR or isotope ratio mass spectrometry.
  • Normalize activity data to purity-adjusted concentrations.
  • Disclose batch-specific variability in supplementary materials. Use mixed-effects models to account for batch as a random variable .

Ethical and Reporting Standards

Q. What documentation is essential for ensuring the ethical use of this compound in vertebrate studies?

  • Obtain IACUC approval with detailed justification for deuterated compound use.
  • Report anesthesia, euthanasia methods, and humane endpoints.
  • Share raw data via repositories like Figshare to comply with FAIR principles .

Q. How can researchers avoid selective reporting bias in studies comparing this compound with existing glaucoma therapeutics?

  • Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov .
  • Follow CONSORT or STREGA guidelines for reporting.
  • Disclose all exploratory analyses as post-hoc to maintain transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.